
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Overview
Description
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide, also known as DMHM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMHM is a hydroxamic acid derivative that possesses unique chemical and physical properties, making it a promising candidate for numerous research applications.
Scientific Research Applications
Phosphorus-containing Polymers in Biomedicine
Phosphorus-containing organic materials have gained attention for biomedical applications due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. Research efforts focus on developing phosphorylcholine-containing copolymers for applications in dentistry, regenerative medicine, and drug delivery, highlighting the importance of biomimetic structures in biomedical materials (Monge et al., 2011).
Analytical Methods for Antioxidant Activity
A review of the most important tests used to determine antioxidant activity underscores the broad interest in antioxidants across food engineering, medicine, and pharmacy. Various assays based on chemical reactions and spectrophotometry are applied in analyzing the antioxidant capacity of complex samples, suggesting a framework for studying the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).
BODIPY-based Materials for Organic Electronics
The development of BODIPY-based organic semiconductors for OLEDs is discussed, highlighting the role of structural design in achieving near-IR emission and the potential for metal-free infrared emitters. This review indicates the growing importance of designing conjugated systems for optoelectronic applications (Squeo & Pasini, 2020).
Pharmacology of Selective 5-HT1B Antagonists
A review on the anxiolytic and antidepressant potential of selective 5-HT1B antagonists in behavioral pharmacology provides insight into the therapeutic utility of targeting specific neurotransmitter receptors in treating anxiety and affective disorders (Hudzik et al., 2003).
Insights into 8-Hydroxyquinolines in Medicinal Chemistry
The review on 8-hydroxyquinoline derivatives over the last five years highlights their significant biological activities and their application in treating diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds are of particular interest for drug development (Gupta, Luxami, & Paul, 2021).
properties
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2)6-11(3-4-13-8)5-7(9)10-12/h12H,3-6H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQHMOODIBYUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(=NO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCO1)C/C(=N/O)/N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



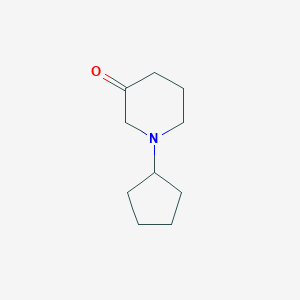

![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)
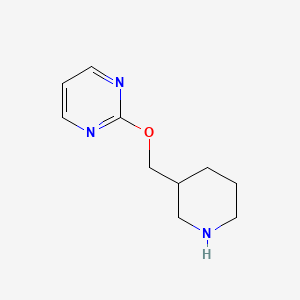
![4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1453452.png)
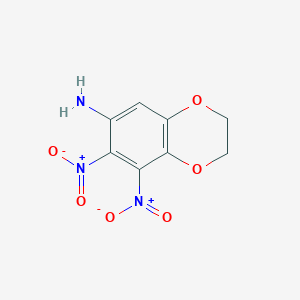

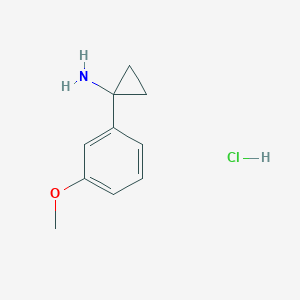
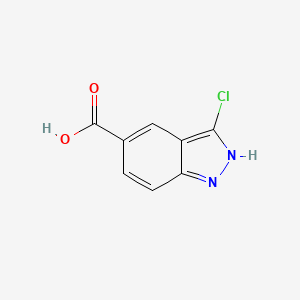



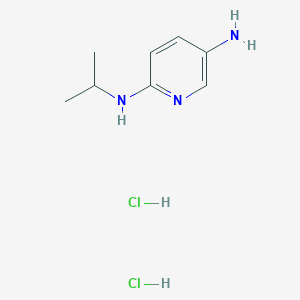
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)